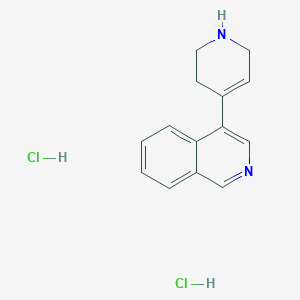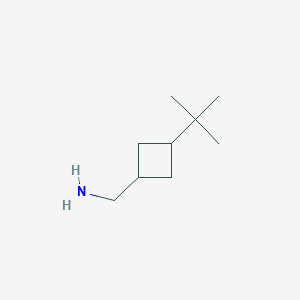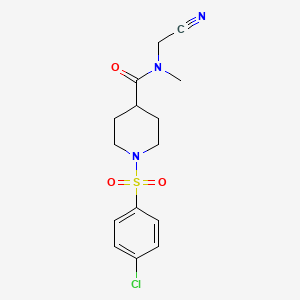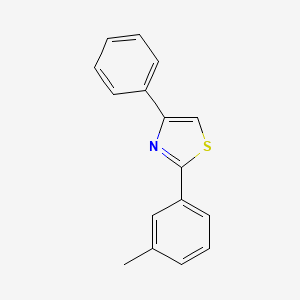
4-Phenyl-2-(m-tolyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2-(m-tolyl)thiazole is a chemical compound with the empirical formula C16H13NS . It has a molecular weight of 251.35 .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiazole ring attached to a phenyl group and a m-tolyl group . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用
1. Corrosion Inhibition
Thiazole derivatives, including variants of 4-Phenyl-2-(m-tolyl)thiazole, have been recognized for their role in the development of corrosion inhibitors. Specifically, they have shown effectiveness in inhibiting corrosion of metals like copper in acidic environments. Their potential in this domain is backed by both experimental methods and theoretical studies, highlighting their high inhibition efficiencies, which in some cases reach around 90% (Farahati et al., 2019). Furthermore, these compounds adhere to the Langmuir adsorption isotherm, indicating a stable and effective adsorption process on metal surfaces (Khaled & Amin, 2009).
2. Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. They have demonstrated significant in vitro activity against a range of bacterial and fungal strains, making them a focus of attention for drug development and therapeutic interventions against microbial diseases. Their effectiveness against both Gram-positive and Gram-negative bacteria, as well as their potential in treating bacterial and fungal infections, has been highlighted in multiple studies (Mori et al., 2021), (Dua, 2016), (Srivastava, 2009).
3. Antitumor and Anticancer Properties
The potential of thiazole derivatives, including those similar to this compound, in antitumor and anticancer treatments has been a subject of research. Studies have reported on the synthesis and evaluation of these compounds for their activity against various cancer cell lines, showcasing promising results. The mechanisms through which these compounds exert their effects, including interactions with specific cellular targets, have been explored, reflecting their potential in medicinal chemistry and drug development (Zhou et al., 2007), (Turan-Zitouni et al., 2018).
4. Electrochemical Applications
Thiazole derivatives, including those related to this compound, have been utilized in electrochemical studies, particularly in the context of corrosion inhibition. These studies have not only provided insights into the chemical and physical behaviors of these compounds but also highlighted their effective interactions with metal surfaces. This line of research is important for understanding the molecular dynamics and electrochemical properties of thiazole derivatives in various conditions (Khaled & Amin, 2009).
Safety and Hazards
作用機序
The exact mechanism of action would depend on the specific compound and its intended use. For example, some thiazole compounds might interact with certain enzymes or receptors in the body, leading to changes in cellular function . The biochemical pathways affected would also depend on the specific target of the compound .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), would vary based on the specific properties of the compound, including its size, charge, and solubility .
The result of the compound’s action would depend on its mechanism of action and the biochemical pathways it affects . For example, a thiazole compound that acts as an antioxidant might help to neutralize harmful free radicals in the body .
Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of the compound .
特性
IUPAC Name |
2-(3-methylphenyl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-12-6-5-9-14(10-12)16-17-15(11-18-16)13-7-3-2-4-8-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYZJFDPFQNIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2227-70-5 |
Source


|
| Record name | 2227-70-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone](/img/structure/B2560112.png)
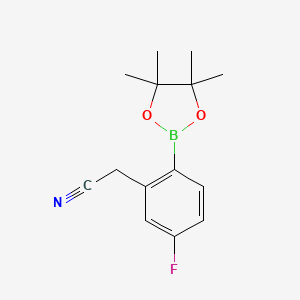

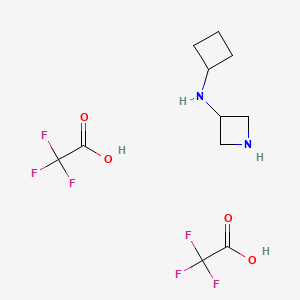
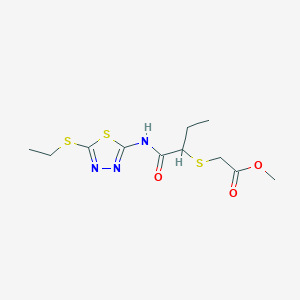

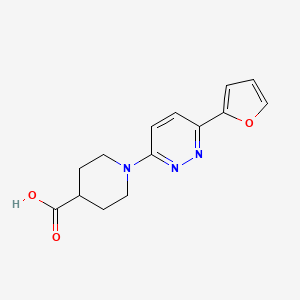
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2560124.png)
![(1Z)-N'-hydroxy-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanimidamide](/img/structure/B2560125.png)
![1-Cyclopropyl-3-[(2-methylphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2560126.png)
